molecular formula C11H16N2O B8584504 (S)-2-(4-Methoxy-phenyl)-piperazine

(S)-2-(4-Methoxy-phenyl)-piperazine

Cat. No.: B8584504
M. Wt: 192.26 g/mol
InChI Key: INKLSJITWMAFRT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Methoxy-phenyl)-piperazine is a chiral piperazine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the piperazine ring. Its stereochemistry (S-configuration) and structural features make it a valuable scaffold in drug discovery, particularly for targeting neurotransmitter receptors and enzymes. The para-methoxy group on the phenyl ring enhances electron-donating properties, influencing both pharmacokinetic and pharmacodynamic profiles. This compound has been explored in the design of serotonin and dopamine receptor ligands, antiviral agents, and anticancer molecules .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1

InChI Key

INKLSJITWMAFRT-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CNCCN2

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCN2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Activity :
    • (S)-2-(4-Methoxy-phenyl)-piperazine has been studied for its potential as a dopamine receptor ligand . It exhibits selective binding to dopamine D2 and D3 receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. The compound's ability to modulate these receptors makes it a candidate for developing new antipsychotic medications .
    • Antinociceptive Effects : Research indicates that this piperazine derivative may have antinociceptive properties mediated through serotonin receptors (5-HT2A and 5-HT3), suggesting potential applications in pain management .
  • Treatment of Benign Prostatic Hyperplasia (BPH) :
    • The compound has shown promise in the treatment of BPH due to its activity as an adrenoceptor antagonist. It selectively blocks alpha-1 adrenergic receptors, which can help alleviate urinary symptoms associated with this condition .

Environmental Monitoring

  • Isocyanate Detection :
    • This compound has been utilized in the development of impregnated filters for monitoring isocyanate levels in the air. A study demonstrated its effectiveness in field sampling, where it was compared with other methods for detecting harmful isocyanates, which are significant occupational hazards . This application highlights the compound's versatility beyond medicinal use.

Neuropharmacology

  • Potential in Treating Substance Abuse :
    • The compound has been investigated for its role in reducing cocaine-seeking behavior in animal models. This suggests that it may have therapeutic potential for treating addiction by modulating dopaminergic pathways .

Case Studies and Research Findings

Application AreaStudy FocusFindings
Medicinal ChemistryDopamine receptor binding assaysSelective binding to D2 and D3 receptors; potential for antipsychotic drug development
Treatment of BPHEvaluation of alpha-adrenergic antagonismEffective in improving urinary symptoms associated with BPH
Environmental MonitoringField performance of isocyanate detection methodsComparable performance to established methods; effective for long-term sampling
NeuropharmacologyImpact on cocaine-seeking behavior in rodentsReduction in seeking behavior; potential application in addiction therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Position on the Piperazine and Phenyl Rings

The position of substituents on the phenyl and piperazine rings significantly impacts biological activity and physicochemical properties.

Compound Name Substituent Position/Features Key Findings Reference
(S)-2-(4-Methoxy-phenyl)-piperazine Para-methoxy on phenyl; S-configuration Enhanced receptor selectivity (e.g., serotonin 5-HT1A) due to stereochemistry .
1-(3-Trifluoromethylphenyl)-piperazine (TFMPP) Meta-CF3 on phenyl Psychostimulatory effects; lower metabolic stability compared to para-substituted analogs .
1-(4-Methylphenyl)-piperazine Para-methyl on phenyl Reduced aqueous solubility compared to methoxy derivatives; moderate D2 receptor affinity .
Aripiprazole analogs (Compounds 6, 7) 2-OCH3 or 2-OCH2CH2F on phenyl 60-fold selectivity for D2 over D3 receptors; methoxy at 2-position optimal for binding .

Key Insight: Para-substitution (e.g., methoxy) improves receptor interaction and metabolic stability, while meta-substitution (e.g., CF3) correlates with hallucinogenic activity but faster degradation .

Piperazine Linker Modifications

The spacer between the piperazine and core structure influences solubility and target engagement.

Compound Name Linker Type Solubility (μM) pKa (Piperazine N) Biological Activity Reference
Quinolone derivative 8a Direct N-phenylpiperazine <20 (pH 2.0/6.5) 3.8 Low solubility limits bioavailability .
Quinolone derivative 8ac Ethylene spacer >80 (pH 2.0/6.5) 6–7 High solubility and PARP-1 inhibition .
Antiviral lead compound Butyl-piperazine chain N/A N/A Retained antiviral activity; reduced cytotoxicity vs. ethyl chain .

Key Insight : Ethylene or methylene spacers between piperazine and core structures enhance solubility and pKa, optimizing drug-like properties .

Stereochemical and Enantiomeric Effects

Chirality in piperazine derivatives critically affects receptor binding.

Compound Name Configuration Biological Activity Reference
(S)-4-Benzyl-1-(4-bromo-3-methylphenyl)-piperazine (Compound A) S-enantiomer IC50 = 30.10 μg/mL (K-562 leukemia cells) .
(R)-Enantiomer of Compound A R-enantiomer 3-fold lower activity compared to S-form .
[125I]p-MPPI (5-HT1A antagonist) S-configuration Kd = 0.32 nM; 40% higher receptor density vs. racemic agonist .

Key Insight : The S-enantiomer of piperazine derivatives often exhibits superior receptor affinity and therapeutic indices compared to R-forms or racemic mixtures .

Metabolic Stability and Environmental Degradation

Piperazine moieties are prone to oxidative degradation, impacting drug design and environmental persistence.

Compound Name Metabolic Pathway Stability Findings Reference
Ciprofloxacin (Fluoroquinolone) Piperazine dealkylation by MnO2 Rapid degradation via piperazine ring oxidation .
This compound Predicted N-dealkylation Higher stability vs. alkyl-substituted analogs due to methoxy group .
1-(1-Naphthyl)piperazine Alpha receptor-mediated clearance Short half-life in vivo due to rapid hepatic metabolism .

Key Insight : Methoxy and electron-donating groups on the phenyl ring slow oxidative degradation, enhancing metabolic stability .

Preparation Methods

Nucleophilic Aromatic Substitution

The most direct route involves reacting piperazine with 4-methoxybromobenzene under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of bromide by piperazine’s secondary amine. However, competing bis-alkylation to form 1,4-bis(4-methoxyphenyl)piperazine is a common side reaction. To suppress this, a 1:1 molar ratio of piperazine to aryl halide and phase-transfer catalysts like tetrabutylammonium bromide are employed.

Representative Procedure :

  • Combine piperazine hexahydrate (1.0 equiv), 4-methoxybromobenzene (1.1 equiv), and K₂CO₃ (3.0 equiv) in acetone.

  • Reflux at 65°C for 24 hours under nitrogen.

  • Filter inorganic salts, concentrate the filtrate, and purify via column chromatography (yield: ~70%).

Buchwald-Hartwig Amination

For electron-rich aryl halides, palladium-catalyzed cross-coupling offers superior regioselectivity. A protocol adapted from quinoline-piperazine hybrid syntheses utilizes:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : XantPhos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene at 110°C

This method achieves >90% conversion with minimal diarylation byproducts.

Enantioselective Synthesis of (S)-2-(4-Methoxy-phenyl)-piperazine

Enzymatic Resolution

The stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine via enzymatic hydrolysis provides a template for resolving racemic 2-(4-methoxy-phenyl)-piperazine. Streptomyces griseus protease selectively hydrolyzes the (R)-enantiomer of a racemic oxalamic ester, leaving the (S)-enantiomer intact.

Adapted Procedure :

  • Synthesize racemic 2-(4-methoxy-phenyl)-piperazine oxalamate (Fig. 1A).

  • Treat with Streptomyces griseus protease in pH 7.4 buffer at 37°C for 48 hours.

  • Extract unhydrolyzed (S)-enantiomer using ethyl acetate (enantiomeric excess: >98%).

Figure 1: Enzymatic resolution of racemic 2-(4-methoxy-phenyl)-piperazine. (A) Oxalamate substrate. (B) Hydrolysis by protease.\text{Figure 1: Enzymatic resolution of racemic 2-(4-methoxy-phenyl)-piperazine. (A) Oxalamate substrate. (B) Hydrolysis by protease.}

Characterization and Purification

Analytical Methods

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min, respectively).

  • NMR : The methoxy proton resonates as a singlet at δ 3.78 ppm, while piperazine protons appear as multiplets between δ 2.8–3.4 ppm.

Crystallization

Recrystallization from isopropyl alcohol yields high-purity hydrochloride salts. For example, dissolving the free base in hot IPA (70°C), cooling to 15°C, and filtering affords crystalline this compound·HCl (mp: 210–212°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost Efficiency
Nucleophilic Substitution70RacemicHighModerate
Buchwald-Hartwig85RacemicModerateLow
Enzymatic Resolution45>98HighHigh
Chiral Auxiliary6090LowLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.